molecular formula C11H11Br2N3O B1435546 3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine CAS No. 1416713-18-2

3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Cat. No. B1435546
CAS RN: 1416713-18-2
M. Wt: 361.03 g/mol
InChI Key: YKQUEVVWSPAQBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine, also known as 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-3-pyrazole, is a heterocyclic compound belonging to the pyrazole family. It is a synthetic organic compound that has been widely used in a variety of research applications due to its unique structure and properties. This compound has been used in a variety of scientific research applications, such as organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Synthesis and Biomedical Applications

3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine is a derivative of Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds with various substituents, offering diverse synthetic methods and biomedical applications. These compounds have been included in numerous patents and references, indicating their significance in research and development in the biomedical field (Donaire-Arias et al., 2022).

Neurotropic Activities

These compounds demonstrate notable neurotropic activities. For instance, they exhibit antagonistic properties against corazole and showcase psychotropic activities, including anxiolytic and antidepressant effects. This indicates their potential therapeutic applications in neurological and psychiatric disorders (Dashyan et al., 2022).

Ultrasound-Promoted Synthesis

The ultrasound-promoted regioselective synthesis method facilitates the efficient production of these compounds. This technique offers rapid synthesis with excellent yield, making it a valuable method for producing these heterocyclic compounds in large quantities for further research and industrial applications (Nikpassand et al., 2010).

Antibacterial Properties

The synthesized pyrazolo[3,4-b]pyridine-based heterocycles have been characterized for their in vitro antibacterial properties, highlighting their potential in combating bacterial infections and their importance in pharmaceutical research and development (Abdel‐Latif et al., 2019).

Corrosion Inhibition

These compounds also demonstrate significant corrosion inhibition effects, particularly in protecting metals like copper in corrosive environments. This indicates their potential industrial applications in preserving metal integrity and longevity (Sudheer & Quraishi, 2015).

Coordination Chemistry

The derivatives of pyrazolo[3,4-b]pyridines serve as versatile ligands in coordination chemistry, leading to the formation of luminescent lanthanide compounds and iron complexes with unique thermal and photochemical properties. This makes them significant in the field of material science and catalysis (Halcrow, 2005).

properties

IUPAC Name

3,5-dibromo-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Br2N3O/c12-8-5-4-7-10(14-8)11(13)15-16(7)9-3-1-2-6-17-9/h4-5,9H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQUEVVWSPAQBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C(=N2)Br)N=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Br2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 3
Reactant of Route 3
3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 4
Reactant of Route 4
3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 5
Reactant of Route 5
3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 6
Reactant of Route 6
3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.